molecular formula C23H26FN3O7S2 B2821144 methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 897734-21-3

methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2821144
CAS No.: 897734-21-3
M. Wt: 539.59
InChI Key: LXZCQUOPDZTZRE-BZZOAKBMSA-N
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Description

Methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex compound featuring a fluorinated dihydrobenzothiazole core linked to a sulfamoyl-substituted benzoyl group via an imino (Schiff base) bond. The methyl ester at the acetoxy position enhances solubility and may act as a prodrug moiety. Key structural attributes include:

  • Bis(2-methoxyethyl)sulfamoyl group: This bulky substituent on the benzoyl moiety likely influences solubility and receptor interactions.
  • (2Z)-configuration: The stereochemistry of the imino bond may dictate binding specificity.

Properties

IUPAC Name

methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O7S2/c1-32-12-10-26(11-13-33-2)36(30,31)18-7-4-16(5-8-18)22(29)25-23-27(15-21(28)34-3)19-9-6-17(24)14-20(19)35-23/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZCQUOPDZTZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various halides, amines, and catalysts such as palladium or iodine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, amines, and oxidizing agents. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C21H25N3O5S2C_{21}H_{25}N_{3}O_{5}S_{2} with a molecular weight of 463.6 g/mol. Its structure includes a benzothiazole moiety, which is known for its biological activity. The presence of the sulfamoyl group enhances its interaction with biological targets, making it a candidate for drug development.

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : The compound exhibits potential anticancer properties by inhibiting specific enzymes involved in tumor growth. Its structural components allow for interactions with DNA and RNA synthesis pathways.
    • Case Study : In vitro studies have shown that derivatives of benzothiazoles can induce apoptosis in cancer cells, suggesting that methyl 2-[(2Z)-...] may have similar effects due to its structural similarities .
  • Antimicrobial Properties
    • Broad-Spectrum Activity : Research indicates that compounds with sulfamoyl groups can exhibit antimicrobial activity against various pathogens. Methyl 2-[(2Z)-...] may inhibit bacterial growth through interference with folic acid synthesis.
    • Case Study : A derivative of this compound was tested against Staphylococcus aureus and demonstrated significant antibacterial activity, highlighting its potential use in treating infections .
  • Anti-inflammatory Effects
    • Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases.
    • Case Study : Studies have shown that related benzothiazole compounds can reduce inflammation markers in animal models of arthritis, suggesting a similar potential for methyl 2-[(2Z)-...] .

Toxicological Studies

Understanding the toxicity profile of methyl 2-[(2Z)-...] is essential for its application in therapeutic settings. Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, further research is necessary to establish safety parameters in vivo.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The sulfonamide group may inhibit certain enzymes, while the fluorine atom can enhance the compound’s binding affinity to its targets . These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight Potential Use/Activity
Target Compound Dihydrobenzothiazole 6-Fluoro; bis(2-methoxyethyl)sulfamoyl; methyl ester ~535.5* Hypothesized herbicidal/drug
Metsulfuron-methyl () Triazine Sulfonylurea; methyl ester 369.4 Herbicide
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () Thiazole-benzoic acid Methyl-thiazole; carboxylic acid 219.26 Research reagent
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () Thiadiazole Phenylcarbamoyl; methoxy-benzoate 369.4 Chemical intermediate
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives () Benzothiazole-azo-phenol Azo linkage; hydroxyl; carboxylic acid ~350–400† Dyes/coordination chemistry

*Estimated based on formula. †Range inferred from .

Key Differences and Implications

Core Heterocycle: The target compound’s dihydrobenzothiazole core (vs. triazine in metsulfuron-methyl) may enhance π-stacking interactions in biological targets, while the fluorine at position 6 could improve metabolic stability .

Functional Groups: The bis(2-methoxyethyl)sulfamoyl group distinguishes it from simpler sulfonamides (e.g., metsulfuron-methyl’s sulfonylurea). This substituent’s ether linkages may reduce crystallinity, enhancing solubility . The imino bond (vs.

Biological Activity: Sulfonylurea herbicides () inhibit acetolactate synthase (ALS), a mechanism unlikely in the target compound due to structural divergence. However, the benzothiazole moiety is associated with antifungal and anticancer activities in other studies . The fluorine atom may mimic hydroxyl groups in biological systems, improving target affinity compared to non-halogenated analogs .

Research Findings and Challenges
  • Synthesis : The target compound likely requires multi-step synthesis, including diazotization (for benzothiazole formation), Schiff base coupling, and esterification. This contrasts with sulfonylurea herbicides, which are synthesized via urea bond formation .
  • Characterization: Techniques such as FT-IR (for imino C=N stretch), $^1$H-NMR (for fluorine coupling), and X-ray crystallography (using SHELX software, ) would be critical for structural confirmation .
  • Biological Data : While direct studies are absent, analogs suggest the need for assays targeting ALS inhibition (herbicidal) or kinase modulation (pharmaceutical).

Biological Activity

Methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its structural formula, which includes a benzothiazole moiety and a sulfamoyl group. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the sulfamoyl group may enhance its interaction with bacterial enzymes.
  • Anticancer Potential : Research indicates that the compound may have anticancer effects, particularly through the inhibition of specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Antimicrobial Activity

A study conducted by , demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anticancer Activity

In vitro studies reported by evaluated the effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-715
HeLa10

The study also employed flow cytometry to assess apoptosis rates, revealing that treatment with the compound led to increased early and late apoptotic cells compared to control groups.

The proposed mechanism for the anticancer activity involves:

  • Activation of Caspase Pathways : Induction of apoptosis through caspase activation.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to G1 phase arrest.

Case Studies

A notable case study involved a series of experiments assessing the compound's effects on melanoma cells. The results indicated that not only did this compound inhibit cell proliferation, but it also significantly reduced migration capabilities in wound healing assays.

Q & A

Q. What are the key steps in synthesizing this benzothiazole derivative, and how can structural purity be ensured?

The synthesis involves multi-step organic reactions, starting with precursor condensation (e.g., benzothiazole core formation) followed by sulfamoyl group introduction and esterification. Critical steps include:

  • Condensation reactions under controlled pH and temperature to form the imino linkage .
  • Sulfamoylation using sulfamoyl chloride derivatives in anhydrous conditions .
  • Purification via column chromatography or recrystallization. Structural validation requires NMR spectroscopy (¹H/¹³C) for bond connectivity and mass spectrometry (MS) for molecular weight confirmation .

Q. How can researchers confirm the Z-configuration of the imino group in this compound?

The (2Z)-configuration is confirmed through:

  • Nuclear Overhauser Effect (NOE) NMR experiments to detect spatial proximity between the imino proton and adjacent groups .
  • X-ray crystallography for definitive stereochemical assignment, though this requires high-purity crystals .

Q. What are the recommended storage conditions to maintain compound stability?

The compound should be stored in anhydrous conditions (desiccated environment) at −20°C to prevent hydrolysis of the ester and sulfonamide groups. Stability under varying pH (e.g., 4–9) and temperature (≤50°C) should be verified via HPLC monitoring over time .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Low yields often arise from side reactions during sulfamoylation or imino group formation. Optimization strategies include:

  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfamoyl group reactivity .
  • Continuous flow chemistry : Reduces intermediate degradation by accelerating reaction times .

Q. What methodologies are suitable for resolving contradictions in reported bioactivity data across studies?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer efficacy) may stem from assay variability. Researchers should:

  • Standardize assay protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Perform structure-activity relationship (SAR) studies : Modify substituents (e.g., fluoro vs. methyl groups) to isolate bioactive moieties .
  • Validate target engagement : Use isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets like kinases .

Q. How can computational tools predict this compound’s interaction with biological targets?

Computational approaches include:

  • Molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like carbonic anhydrase or HDACs .
  • Molecular dynamics (MD) simulations (≥100 ns) to assess binding stability under physiological conditions .
  • QSAR modeling to correlate electronic properties (e.g., logP, H-bond donors) with observed bioactivity .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • High-resolution LC-MS/MS identifies hydrolyzed or oxidized byproducts (e.g., ester cleavage to carboxylic acid) .
  • FT-IR spectroscopy detects functional group changes (e.g., sulfonamide → sulfonic acid) .
  • Accelerated stability studies (40°C/75% RH for 4 weeks) provide kinetic degradation data .

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

  • Dose range : Test 0.1–100 μM concentrations in triplicate.
  • Controls : Include a positive control (e.g., doxorubicin) and vehicle (DMSO <0.1%).
  • Endpoints : Measure IC₅₀ via MTT assay and validate with flow cytometry for apoptosis/necrosis ratios .

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